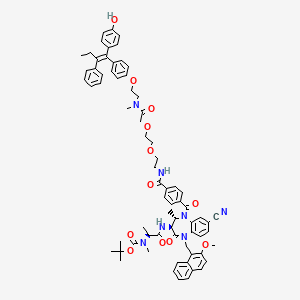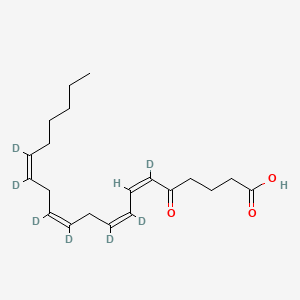
Wogonin 7-O-beta-D-glucuronide methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Wogonin 7-O-beta-D-glucuronide methyl ester can be synthesized through the esterification of wogonin 7-O-beta-D-glucuronide. The process typically involves the use of methanol and a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound involves the extraction of wogonin from plant sources, followed by glucuronidation and subsequent esterification. The extraction is usually performed using solvents like ethyl acetate . The glucuronidation step involves the use of glucuronic acid derivatives, and the final esterification is achieved using methanol and a suitable catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
Wogonin 7-O-beta-D-glucuronide methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its aglycone form, wogonin.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the glucuronide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Wogonin and its reduced forms.
Substitution: Various substituted glucuronides depending on the nucleophile used.
Applications De Recherche Scientifique
Wogonin 7-O-beta-D-glucuronide methyl ester has a wide range of scientific research applications:
Mécanisme D'action
The compound exerts its effects primarily through its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.
Antioxidant: It scavenges free radicals and upregulates antioxidant enzymes.
Anticancer: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Wogonin: The aglycone form of wogonin 7-O-beta-D-glucuronide methyl ester.
Baicalein: Another flavone with similar biological activities.
Scutellarin: A flavonoid glucuronide with comparable anti-inflammatory and antioxidant properties.
Uniqueness
This compound is unique due to its specific glucuronide and methyl ester modifications, which enhance its solubility and bioavailability compared to its aglycone form . This makes it particularly effective in biological systems and increases its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C23H22O11 |
|---|---|
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H22O11/c1-30-19-14(33-23-18(28)16(26)17(27)21(34-23)22(29)31-2)9-12(25)15-11(24)8-13(32-20(15)19)10-6-4-3-5-7-10/h3-9,16-18,21,23,25-28H,1-2H3/t16-,17-,18+,21-,23+/m0/s1 |
Clé InChI |
RLTZGPOFLCHNNX-USFRMQJTSA-N |
SMILES isomérique |
COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)O)O)O |
SMILES canonique |
COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)OC)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)

![(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol](/img/structure/B15144140.png)



![2,7-Disodium 4-hydroxy-5-{2-[8-hydroxy-1-oxo-3,6-bis(sodiooxysulfonyl)naphthalen-2-ylidene]hydrazin-1-yl}naphthalene-2,7-disulfonate](/img/structure/B15144149.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+)](/img/structure/B15144150.png)
![2,4-diamino-6-[[(R)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B15144154.png)
